molecular formula C15H11Cl2N3O3S B12217395 6,8-dichloro-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

6,8-dichloro-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B12217395
M. Wt: 384.2 g/mol
InChI Key: DDSYMFHGBZQFLQ-UHFFFAOYSA-N
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Description

6,8-dichloro-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chromene core, thiadiazole ring, and multiple chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. The chromene core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The thiadiazole ring is then introduced through a nucleophilic substitution reaction, followed by the incorporation of chlorine atoms via halogenation reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted chromene derivatives .

Scientific Research Applications

6,8-dichloro-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The thiadiazole ring and chromene core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism of action may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dichloro-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H11Cl2N3O3S

Molecular Weight

384.2 g/mol

IUPAC Name

6,8-dichloro-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C15H11Cl2N3O3S/c1-6(2)14-19-20-15(24-14)18-13(22)11-5-10(21)8-3-7(16)4-9(17)12(8)23-11/h3-6H,1-2H3,(H,18,20,22)

InChI Key

DDSYMFHGBZQFLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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